4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt
Description
This compound is a poly-azo dye characterized by a naphthalene backbone functionalized with sulfonic acid groups, hydroxyl groups, and multiple azo (-N=N-) linkages. The azo groups are conjugated with 2,4-diaminophenyl substituents, enhancing its chromophoric properties. The lithium sodium salt form (LiNa salt) suggests a mixed counterion system, which may influence solubility and stability compared to purely sodium or lithium salts. Such compounds are typically used in industrial dyeing, cosmetics, or specialty materials due to their intense coloration and electronic properties .
Properties
CAS No. |
83221-72-1 |
|---|---|
Molecular Formula |
C34H27LiN13NaO7S2 |
Molecular Weight |
823.8 g/mol |
IUPAC Name |
lithium;sodium;4-amino-3,6-bis[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H29N13O7S2.Li.Na/c35-18-1-11-26(24(37)15-18)44-40-20-3-7-22(8-4-20)42-46-32-28(55(49,50)51)13-17-14-29(56(52,53)54)33(34(48)30(17)31(32)39)47-43-23-9-5-21(6-10-23)41-45-27-12-2-19(36)16-25(27)38;;/h1-16,48H,35-39H2,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2 |
InChI Key |
ZWIKPRCSZUCUSN-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-diaminophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid under alkaline conditions to form the azo compound.
Further Diazotization and Coupling: The resulting compound undergoes further diazotization and coupling with additional 2,4-diaminophenylamine to form the final product.
Lithium and Sodium Salt Formation: The final step involves converting the compound into its lithium sodium salt form by treating it with lithium and sodium hydroxides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing and printing due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The sulfonic acid groups enhance its solubility in water, making it suitable for use in aqueous environments. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological staining or forming complexes with drugs in medicinal applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
*Note: The exact molecular formula of the target compound is inferred based on structural analogs.
Physicochemical Properties
- Solubility: The LiNa salt form likely exhibits higher solubility in polar solvents compared to disodium salts (e.g., 84522-01-0) due to the smaller ionic radius of lithium, which reduces lattice energy. However, high sulfonate content may still limit solubility in non-aqueous systems .
- Stability: Azo compounds with electron-donating groups (e.g., -NH2 in 2,4-diaminophenyl) are prone to photodegradation. The LiNa salt may show improved thermal stability over sodium salts due to stronger ion-dipole interactions .
- Optical Properties: The target compound’s conjugation length (from multiple azo groups) suggests absorption in the visible spectrum (λmax ~500–600 nm), similar to CAS 1937-37-5. Substitutions on phenyl rings (e.g., diethylamino vs. diaminophenyl) shift λmax due to electronic effects .
Key Research Findings
- Synthetic Challenges: Multi-azo compounds require precise diazotization and coupling steps. Impurities (e.g., unreacted amines) are common, necessitating HPLC purification (C18 columns, methanol/ammonium acetate eluents) .
- Environmental Impact : Heavy fluorination in related salts (e.g., LiTFSI) raises recycling concerns. The target compound’s lack of fluorine may mitigate this issue but requires biodegradability studies .
- Regulatory Status: The EU Cosmetics Directive bans structurally similar azo dyes (e.g., CAS 1937-37-7), suggesting the target compound may face restrictions unless proven non-toxic .
Biological Activity
4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt (commonly referred to as Direct Black 19) is a synthetic azo dye with a complex structure. Its biological activity has garnered interest due to its potential applications in various fields, including medicine and environmental science. This article reviews the biological properties of this compound, including its antioxidant, antimicrobial, and cytotoxic activities.
Chemical Structure and Properties
- Molecular Formula : C34H27LiN13NaO7S2
- Molecular Weight : 823.72 g/mol
- CAS Number : 83221-72-1
The compound features multiple azo groups and hydroxyl functionalities that contribute to its reactivity and biological interactions.
1. Antioxidant Activity
Research has indicated that azo compounds can exhibit significant antioxidant properties. A study demonstrated that derivatives of naphthalenedisulfonic acids possess the ability to scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is attributed to the presence of hydroxyl groups which can donate electrons and neutralize reactive oxygen species (ROS) .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. In vitro studies show that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Table 1: Antimicrobial Activity Against Different Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
3. Cytotoxicity
Cytotoxic assays have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The cytotoxic effects are linked to the generation of ROS within the cells, leading to oxidative damage and subsequent cell death .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
| A549 | 25 |
The biological activity of 4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid is primarily mediated through its interaction with cellular components:
- Oxidative Stress Induction : The compound's ability to generate ROS contributes to its cytotoxicity.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, compromising membrane integrity.
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes has been observed, affecting bacterial growth and proliferation.
Case Studies
Several case studies highlight the practical applications of this compound:
- Environmental Remediation : A study focused on using this dye in wastewater treatment processes demonstrated its effectiveness in degrading organic pollutants through advanced oxidation processes.
- Pharmaceutical Applications : Investigations into its use as a drug delivery system have shown promise due to its ability to encapsulate therapeutic agents while providing controlled release.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodology : Synthesis involves sequential diazotization and coupling reactions.
Diazotization : Treat 2,4-diaminophenyl derivatives with NaNO₂/HCl at 0–5°C to form diazonium salts .
Coupling : React diazonium salts with naphthalene disulphonic acid derivatives under alkaline conditions (pH 8–10) to form azo linkages. Elevated temperatures (40–60°C) improve coupling efficiency but require strict pH control to avoid decomposition .
- Key Factors :
- Low-temperature diazotization prevents premature decomposition.
- Alkaline coupling media stabilize intermediates and enhance solubility .
Q. How can researchers characterize the structure of this compound using spectroscopic techniques?
- Analytical Workflow :
- UV-Vis Spectroscopy : Confirm π→π* transitions of azo groups (λmax ~450–550 nm) and assess conjugation effects .
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, -NH₂ groups at δ 4.5–5.5 ppm). Use D₂O exchange to confirm labile protons .
- FT-IR : Detect sulfonic acid (-SO₃⁻) stretches at 1030–1230 cm⁻¹ and hydroxyl (-OH) bands at 3200–3600 cm⁻¹ .
Q. What factors influence the solubility and stability of this compound in aqueous media?
- Critical Parameters :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from tautomerism or aggregation?
- Strategies :
- Variable Temperature NMR : Perform experiments at 25–80°C to observe tautomeric equilibria (e.g., azo/hydrazone forms) .
- DOSY NMR : Differentiate aggregated species from monomers by measuring diffusion coefficients .
- pH Titration Studies : Monitor spectral shifts to identify protonation-dependent conformational changes .
Q. What computational modeling approaches are suitable for predicting electronic properties and azo bond reactivity?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron density distribution and HOMO-LUMO gaps (relevant for photochemical applications) .
- MD Simulations : Model solvation effects in water/DMSO to predict aggregation behavior .
- TD-DFT : Correlate experimental UV-Vis spectra with theoretical transitions to validate electronic structures .
Q. How can this compound be applied in selective metal ion detection, and what are the mechanistic insights?
- Experimental Design :
- Fluorescence Quenching Assays : Use the compound as a chelating probe for transition metals (e.g., Cu²⁺, Fe³⁺). Monitor emission changes at λex = 350 nm .
- Job’s Plot Analysis : Determine stoichiometry of metal-ligand complexes .
- XPS/EXAFS : Characterize binding sites (e.g., azo N or -SO₃⁻ groups participate in coordination) .
Tables for Key Data
Table 1 : Solubility in Common Solvents (25°C)
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 120 | pH-dependent; precipitates at pH < 3 |
| DMSO | 85 | Stable for >24 hrs under N₂ |
| Ethanol | 12 | Limited due to ionic nature |
Table 2 : Synthetic Yield Optimization
| Step | Temperature (°C) | pH | Yield (%) |
|---|---|---|---|
| Diazotization | 0–5 | 1–2 | 85–90 |
| Coupling | 50 | 8–9 | 70–75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
